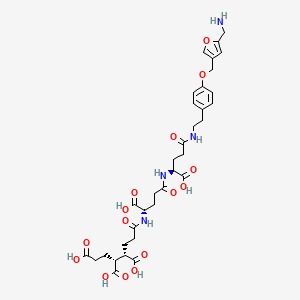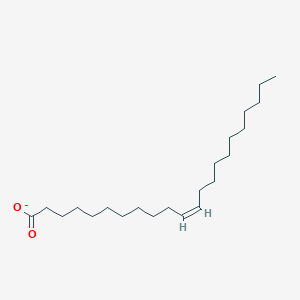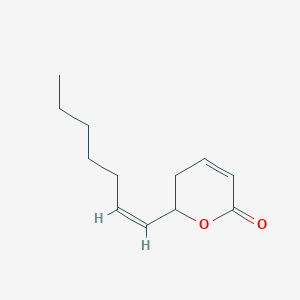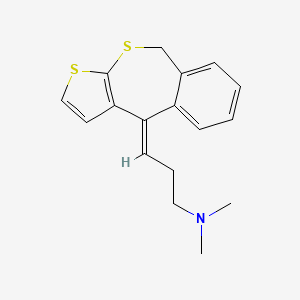![molecular formula C17H27NO4 B1240283 (2R,3S)-5-{[(2R)-3-(tert-butylamino)-2-hydroxypropyl]oxy}-1,2,3,4-tetrahydronaphthalene-2,3-diol CAS No. 80844-55-9](/img/structure/B1240283.png)
(2R,3S)-5-{[(2R)-3-(tert-butylamino)-2-hydroxypropyl]oxy}-1,2,3,4-tetrahydronaphthalene-2,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of R-Nadolol involves the derivatization of its stereoisomers using S-(-)-menthyl chloroformate. The diastereomers formed are then resolved chromatographically using preparative high-performance liquid chromatography (HPLC) with methanol-water as the eluent . The hydrolysis of the diastereomer RSR-Nadolol-(-)-MCF with lithium hydroxide at 80°C for 48 hours yields R-Nadolol .
Industrial Production Methods
Industrial production of R-Nadolol typically involves the separation of its stereoisomers using chiral stationary phases in HPLC. The process ensures high purity and yield of the desired enantiomer .
Chemical Reactions Analysis
Types of Reactions
R-Nadolol undergoes various chemical reactions, including:
Oxidation: Involves the conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Nucleophilic substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and hydrochloric acid are employed.
Major Products
The major products formed from these reactions include various derivatives of R-Nadolol, such as its oxidized and reduced forms, which are used in further pharmacological studies .
Scientific Research Applications
R-Nadolol has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying beta-adrenergic antagonists.
Biology: Investigated for its effects on cellular signaling pathways.
Medicine: Extensively used in clinical trials for hypertension and angina pectoris.
Industry: Employed in the development of new beta-blockers with improved efficacy and safety profiles.
Mechanism of Action
R-Nadolol exerts its effects by competitively blocking beta-1 and beta-2 adrenergic receptors. This inhibition decreases the strength and speed of heart contractions, reduces myocardial oxygen consumption, and increases peripheral vascular resistance . The compound also inhibits the release of renin from the kidneys, leading to decreased angiotensin II-mediated vasoconstriction .
Comparison with Similar Compounds
Similar Compounds
Propranolol: Another nonselective beta-blocker with similar applications but shorter duration of action.
Atenolol: A selective beta-1 blocker with fewer side effects on the respiratory system.
Metoprolol: A selective beta-1 blocker used for similar indications but with different pharmacokinetic properties.
Uniqueness
R-Nadolol is unique due to its long duration of action and lack of intrinsic sympathomimetic activity. It is excreted entirely in unmetabolized form, which may offer advantages in specific patient populations .
Properties
CAS No. |
80844-55-9 |
|---|---|
Molecular Formula |
C17H27NO4 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
(2R,3S)-5-[(2R)-3-(tert-butylamino)-2-hydroxypropoxy]-1,2,3,4-tetrahydronaphthalene-2,3-diol |
InChI |
InChI=1S/C17H27NO4/c1-17(2,3)18-9-12(19)10-22-16-6-4-5-11-7-14(20)15(21)8-13(11)16/h4-6,12,14-15,18-21H,7-10H2,1-3H3/t12-,14-,15+/m1/s1 |
InChI Key |
VWPOSFSPZNDTMJ-YUELXQCFSA-N |
SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1CC(C(C2)O)O)O |
Isomeric SMILES |
CC(C)(C)NC[C@H](COC1=CC=CC2=C1C[C@@H]([C@@H](C2)O)O)O |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1CC(C(C2)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-4-[12-hydroxy-8,8,21,21-tetramethyl-5-(3-methylbut-2-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid](/img/structure/B1240200.png)
![[(4E,6Z,8S,10E,12R,13S,14R,16S,17R)-20,22-dihydroxy-13,14,17-trimethoxy-4,8,10,12,16-pentamethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B1240203.png)







![1,7-Dimethyl-7-(4-methylpent-3-enyl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B1240211.png)

![(Z)-But-2-enedioic acid;2-[4-(9-fluoro-3-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]ethanol](/img/structure/B1240218.png)


